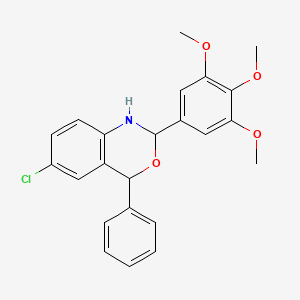![molecular formula C24H23ClN4O3 B11681831 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B11681831.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorinated phenoxy group, a benzotriazolyl group, and an ethoxyphenyl group. These structural features contribute to its distinct chemical properties and reactivity.
准备方法
合成路线和反应条件
2-(4-氯-3,5-二甲基苯氧基)-N-[2-(4-乙氧基苯基)-2H-苯并三唑-5-基]乙酰胺的合成通常涉及 多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括:
形成苯氧基乙酰胺中间体: 第一步涉及在三乙胺等碱的存在下,将 4-氯-3,5-二甲基苯酚与氯乙酰氯反应,形成 2-(4-氯-3,5-二甲基苯氧基)乙酰氯。
与苯并三唑衍生物偶联: 然后,在 N,N'-二环己基碳二酰亚胺 (DCC) 等偶联剂的存在下,将乙酰氯中间体与 2-(4-乙氧基苯基)-2H-苯并三唑反应,得到最终产物。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以提高产率和纯度。这可以包括 使用更有效的催化剂、改进的反应条件以及先进的纯化技术,例如重结晶或色谱法。
化学反应分析
反应类型
2-(4-氯-3,5-二甲基苯氧基)-N-[2-(4-乙氧基苯基)-2H-苯并三唑-5-基]乙酰胺可以发生各种化学 反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化,导致形成相应 的氧化产物。
还原: 还原反应可以使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂进行,导致特定官能团的还原。
取代: 该化合物可以参与亲核取代反应,其中亲核试剂取代芳环上的特定取代 基。
常见试剂和条件
氧化: 高锰酸钾 (KMnO4),过氧化氢 (H2O2)
还原: 氢化锂铝 (LiAlH4),硼氢化钠 (NaBH4)
取代: 胺、硫醇或卤化物等亲核试剂
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化可能生成 羧酸或酮,而还原可能生成醇或胺。
科学研究应用
2-(4-氯-3,5-二甲基苯氧基)-N-[2-(4-乙氧基苯基)-2H-苯并三唑-5-基]乙酰胺在科学研究中具有 几个应用:
化学: 该化合物用作有机合成的砌块,能够为各种应用创建更复杂的分子。
生物学: 它可用于生化测定以研究酶相互作用和抑制。
工业: 由于其独特的化学性质,它被用于开发先进材料,例如聚合物和涂料。
作用机制
2-(4-氯-3,5-二甲基苯氧基)-N-[2-(4-乙氧基苯基)-2H-苯并三唑-5-基]乙酰胺的作用机制涉及 它与特定分子靶标的相互作用。该化合物可能与酶或受体结合,改变其活性并导致各种生 物学效应。确切的途径和靶标取决于该化合物使用时的具体应用和环境。
相似化合物的比较
类似化合物
- 2-(4-氯-3,5-二甲基苯氧基)乙酰胺
- 2-(4-氯-3,5-二甲基苯氧基)苯胺
- 2-(4-氯-3,5-二甲基苯氧基)甲基-2-甲基环氧乙烷
独特性
与类似化合物相比,2-(4-氯-3,5-二甲基苯氧基)-N-[2-(4-乙氧基苯基)-2H-苯并三唑-5-基]乙 酰胺因其官能团的组合而脱颖而出,这些官能团赋予了独特的化学反应性和潜在应用。特别是 苯并三唑基的存在增强了其在各种化学反应中的稳定性和多功能性。
属性
分子式 |
C24H23ClN4O3 |
|---|---|
分子量 |
450.9 g/mol |
IUPAC 名称 |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C24H23ClN4O3/c1-4-31-19-8-6-18(7-9-19)29-27-21-10-5-17(13-22(21)28-29)26-23(30)14-32-20-11-15(2)24(25)16(3)12-20/h5-13H,4,14H2,1-3H3,(H,26,30) |
InChI 键 |
BZZBPGWQSWISOG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)COC4=CC(=C(C(=C4)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11681748.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11681754.png)
![3-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)propanamide](/img/structure/B11681760.png)
![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzamide](/img/structure/B11681762.png)
![4-(2,4-dichlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11681783.png)

![4-({2,6-dichloro-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11681788.png)

![8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11681804.png)
![(5Z)-5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11681805.png)
![ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11681806.png)
![dimethyl 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B11681810.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11681819.png)
